molecular formula C17H16F3NO4S B2534479 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034595-61-2

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2534479
CAS RN: 2034595-61-2
M. Wt: 387.37
InChI Key: SZKLVCVHPDBFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3NO4S and its molecular weight is 387.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

  • Studies on related sulfonamide compounds have illustrated their roles as high-affinity inhibitors for specific enzymes. For instance, certain sulfonamides have been identified as potent inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant in the context of neurological disorders and diseases resulting from neuronal injury (S. Röver et al., 1997).

Antioxidant, Analgesic, and Anticancer Activities

  • Research on derivatives of celecoxib, a well-known anti-inflammatory drug, has revealed the potential of sulfonamide compounds as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising results in reducing tissue damage and exhibiting modest inhibition of HCV NS5B RdRp activity, highlighting their therapeutic potential across various medical conditions (Ş. Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

  • The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown significant potential in photodynamic therapy (PDT) for cancer. These compounds exhibit high singlet oxygen quantum yields, making them efficient Type II photosensitizers suitable for targeting cancer cells in PDT (M. Pişkin et al., 2020).

Herbicide Activity and Environmental Interaction

  • Sulfonamide derivatives have been explored for their use as herbicides, with studies on their hydrolysis mechanism providing insights into environmental interactions and degradation pathways. This research is crucial for understanding the persistence and ecological impact of such compounds in agricultural settings (I. Braschi et al., 1997).

Antimicrobial and Antifungal Properties

  • A series of new sulfonamides have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives displayed significant antimicrobial and antifungal activities, highlighting the versatility of sulfonamide compounds in addressing a range of bacterial and fungal infections (H. Gul et al., 2016).

properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c18-17(19,20)25-14-5-7-15(8-6-14)26(23,24)21-11-16(22)9-12-3-1-2-4-13(12)10-16/h1-8,21-22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKLVCVHPDBFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.